molecular formula C8H9BrN2O B1592609 5-Bromo-N-ethylpicolinamide CAS No. 845305-88-6

5-Bromo-N-ethylpicolinamide

Cat. No. B1592609
CAS RN: 845305-88-6
M. Wt: 229.07 g/mol
InChI Key: RVMCYHHRHDNMIM-UHFFFAOYSA-N
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Description

5-Bromo-N-ethylpicolinamide, also known as BEPA, is a chemical compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It is provided to early discovery researchers as part of a collection of unique chemicals .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the search results .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.07 g/mol. Its density is 1.471g/cm3, and it has a boiling point of 355.1ºC at 760 mmHg .

Scientific Research Applications

Telescoping Process in Drug Synthesis

5-Bromo-2-methylamino-8-methoxyquinazoline, an intermediate in drug discoveries, has been synthesized more efficiently by introducing a telescoping process. This method reduced isolation processes and increased total yield, contributing to quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Antimicrobial and Anti-inflammatory Activity

Compounds synthesized from reactions involving similar bromo compounds have demonstrated potent antibacterial activity and dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).

Application in Azo Dye Synthesis

3-Bromo-1,1,1-trifluoropropan-2-one, related to the compound , has been used in reactions to synthesize 4-trifluoromethylthiazoles, which are subsequently applied in azo dye synthesis (Tanaka et al., 1991).

PET Imaging in Melanoma Diagnosis

The derivative N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide has been evaluated as a PET imaging probe for the diagnosis of melanoma, showing strong/prolonged tumoral uptake and rapid background clearance, indicating potential as a novel PET imaging agent for melanoma (Pyo et al., 2020).

Monitoring Cellular Therapy in Parkinson Disease

N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide ((18)F-P3BZA) has been introduced as a PET radiotracer for monitoring cellular therapy in Parkinson's disease, showing high translational potential for understanding clinical trials (Kiessling, 2014).

Synthesis of Spiro-dienone Compounds

The photolysis of sodium salt of 2-bromo-N-ethyl-4'-hydroxybenzanilide led to the synthesis of spiro-dienone compounds, which were used in the synthesis of dl-mecambrine, dl-amurine, and dl-domesticine (Horii et al., 1974).

Imaging for Malignant Melanoma

18F-5-fluoro-N-(2-(diethylamino)ethyl) picolinamide (18F-5-FPN) was prepared and evaluated for its binding affinity with melanin, showing potential as a molecular probe for the diagnosis of malignant melanoma (Feng et al., 2016).

Mechanism of Action

Mode of Action

It is possible that the compound interacts with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-N-ethylpicolinamide are not well studied. Therefore, it is difficult to outline its impact on bioavailability. Future research should focus on understanding how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. It is possible that the compound could have a variety of effects depending on its targets and mode of action .

Safety and Hazards

According to the safety data sheet, 5-Bromo-N-ethylpicolinamide is classified as having acute toxicity (oral, Category 4) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is used as a laboratory chemical and for the manufacture of chemical compounds .

Relevant Papers

There are several papers related to brominated compounds, but none specifically about this compound. For example, a paper discusses the electrochemical bromofunctionalization of alkenes , and another paper discusses the synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins .

properties

IUPAC Name

5-bromo-N-ethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMCYHHRHDNMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628489
Record name 5-Bromo-N-ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845305-88-6
Record name 5-Bromo-N-ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-pyridine-2-carboxylic acid (34, 0.417 g, 2.06 mmol) was dissolved in 19 mL of tetrahydrofuran. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (0.633 g, 3.30 mmol), N,N-diisopropylethylamine (1.81 mL, 10.4 mmol), and 1-hydroxybenzotriazole (0.363 g, 2.68 mmol) were added, followed by 2.00 M ethylamine in tetrahydrofuran (35, 1.20 mL, 2.40 mmol). The reaction mixture was stirred overnight at room temperature, after which 1.5 mL of dimethylformamide was added and stirred for another 4 hours. The resulting mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum. The crude material was purified by silica gel flash chromatography. The appropriate fractions were combined and the solvents removed under vacuum to provide the desired compound (36, 163 mg). MS (ESI) [M+H+]+=229.29, 231.3.
Quantity
0.417 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
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0.633 g
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reactant
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1.81 mL
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reactant
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0.363 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
1.2 mL
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solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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